molecular formula C21H16FN3 B2865750 N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine CAS No. 683779-99-9

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine

Cat. No.: B2865750
CAS No.: 683779-99-9
M. Wt: 329.378
InChI Key: UVOLEULJELKEPA-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core substituted with a benzyl group at the nitrogen atom and a 4-fluorophenyl group at the second position, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline and a suitable leaving group.

    Benzylation: The final step involves the benzylation of the nitrogen atom in the quinazoline core using benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and its potential as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(quinazolin-2-yl)phenyl)benzamide: A quinazoline derivative with potent anticancer activity.

    2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.

    4- (4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of vascular endothelial cell growth factor receptor.

Uniqueness

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl group and the 4-fluorophenyl group enhances its interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3/c22-17-12-10-16(11-13-17)20-24-19-9-5-4-8-18(19)21(25-20)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOLEULJELKEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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